Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate
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Overview
Description
Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of the triazoloquinazoline core structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent reacts with the triazoloquinazoline core under controlled conditions.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate compound with methyl thioacetate. This step may require the use of specific reagents and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique pharmacological properties. It may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Biological Research: Researchers investigate the compound’s interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may find applications in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core structure and exhibit diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds also contain a triazole ring fused with a quinazoline moiety and are studied for their antimicrobial and other biological activities.
Uniqueness
Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is unique due to the specific combination of the triazoloquinazoline core with the fluorophenyl and thioester functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H13FN4O2S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H13FN4O2S/c1-25-15(24)10-26-18-20-14-5-3-2-4-13(14)17-21-16(22-23(17)18)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
XPMNZEGLHVJMOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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